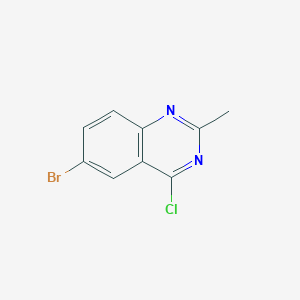

6-Bromo-4-chloro-2-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJNZAWEQIQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444460 | |

| Record name | 6-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351426-04-5 | |

| Record name | 6-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-bromo-4-chloro-2-methylquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, step-by-step experimental protocols, and expected yields, presenting all quantitative data in clearly structured tables for ease of reference and comparison. The logical flow of the synthesis and experimental setups are visualized through diagrams generated using Graphviz (DOT language).

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing with the readily available starting material, 5-bromoanthranilic acid. The pathway can be logically divided into three core stages:

-

Acetylation: The initial step involves the acetylation of the amino group of 5-bromoanthranilic acid to yield 2-acetamido-5-bromobenzoic acid. This is a crucial transformation to introduce the precursor for the 2-methyl group of the quinazoline ring.

-

Cyclization to Quinazolinone: The acetylated intermediate undergoes cyclization to form the core quinazolinone structure. A common and effective method proceeds through the formation of a benzoxazinone intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one, which is subsequently converted to 6-bromo-2-methylquinazolin-4(3H)-one upon reaction with an ammonia source.

-

Chlorination: The final step is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group. This is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the desired this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Synthesis of 2-Acetamido-5-bromobenzoic Acid

The acetylation of 5-bromoanthranilic acid is achieved by reacting it with acetic anhydride.

Experimental Protocol:

A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield pure 2-acetamido-5-bromobenzoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Bromoanthranilic acid | [1] |

| Reagent | Acetic Anhydride | [1] |

| Solvent | None (Acetic Anhydride as solvent) | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | Monitored by TLC | [1] |

| Product | 2-Acetamido-5-bromobenzoic acid | [1] |

| Purification | Recrystallization from ethanol | [1] |

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

This step involves the cyclization of 2-acetamido-5-bromobenzoic acid. A reliable method involves the formation of a benzoxazinone intermediate followed by reaction with an ammonia source.[2]

Experimental Protocol:

-

Part A: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one: 2-Acetamido-5-bromobenzoic acid is refluxed in acetic anhydride.[2] After cooling, the precipitated solid, 6-bromo-2-methyl-3,1-benzoxazin-4-one, is collected by filtration.

-

Part B: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one: The prepared 6-bromo-2-methyl-3,1-benzoxazin-4-one is then heated with a source of ammonia, such as ammonium acetate, in a suitable solvent like glacial acetic acid. The reaction mixture is refluxed, and upon cooling, the product precipitates. The solid is collected, washed, and can be recrystallized to afford pure 6-bromo-2-methylquinazolin-4(3H)-one.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Acetamido-5-bromobenzoic acid | [2] |

| Reagent (Part A) | Acetic Anhydride | [2] |

| Intermediate | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | [2] |

| Reagent (Part B) | Ammonium Acetate (or other ammonia source) | [2] |

| Solvent (Part B) | Glacial Acetic Acid | [2] |

| Reaction Temperature | Reflux | [2] |

| Product | 6-Bromo-2-methylquinazolin-4(3H)-one | [2] |

Step 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone.

Experimental Protocol:

6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction. The mixture is heated to reflux, and the reaction progress is monitored by TLC. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2-methylquinazolin-4(3H)-one | [3] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [3] |

| Catalyst (optional) | N,N-Dimethylaniline | [3] |

| Reaction Temperature | Reflux (typically 100-110 °C) | [3] |

| Reaction Time | 3-6 hours (monitored by TLC) | [3] |

| Product | This compound | |

| Purification | Recrystallization from ethanol / Column Chromatography | [3] |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: A generalized experimental workflow for the synthesis.

References

Physicochemical Properties of 6-Bromo-4-chloro-2-methylquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 6-Bromo-4-chloro-2-methylquinazoline. This molecule serves as a key building block in medicinal chemistry, particularly for the development of targeted therapeutics.

Core Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that while some experimental data for related compounds is available, certain properties for this specific molecule are based on predictive models.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂ | PubChem[1] |

| Molecular Weight | 257.52 g/mol | ChemUniverse[2] |

| Monoisotopic Mass | 255.94029 Da | PubChemLite[1] |

| Melting Point | Not Experimentally Determined | N/A |

| Boiling Point | 268.558°C at 760 mmHg (Predicted) | LookChem[3] |

| pKa | -0.66 ± 0.30 (Predicted for a related compound) | ChemicalBook[4] |

| LogP (Predicted) | 3.35410 | LookChem[3] |

| Density (Predicted) | 1.668 g/cm³ | LookChem[3] |

| Vapor Pressure (Predicted) | 0.013 mmHg at 25°C | LookChem[3] |

| Refractive Index (Predicted) | 1.67 | LookChem[3] |

| Solubility | Not Experimentally Determined | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following is a proposed experimental protocol based on established methods for the synthesis of analogous quinazoline derivatives.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

A mixture of 2-amino-5-bromobenzoic acid and acetic anhydride is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with diethyl ether to yield 2-acetylamino-5-bromobenzoic acid. This intermediate is then heated with an excess of formamide at 150-160°C for 3 hours. After cooling, the reaction mixture is poured into water, and the precipitated product, 6-Bromo-2-methylquinazolin-4(3H)-one, is collected by filtration, washed with water, and dried.

Step 2: Chlorination to Yield this compound

6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated at reflux for 3-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate. The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological effects of this compound are limited, the quinazoline scaffold is a well-established pharmacophore in drug discovery. Specifically, derivatives of 4-anilinoquinazoline, which can be synthesized from 4-chloroquinazolines, are known to act as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

The 4-chloro group in this compound is a reactive site that readily undergoes nucleophilic substitution with anilines to generate a library of 4-anilinoquinazoline derivatives. The bromine atom at the 6-position can also be utilized for further chemical modifications, potentially enhancing the binding affinity and selectivity of the compounds for their biological targets.

Illustrative Signaling Pathway Inhibition

The diagram below illustrates the potential mechanism of action for a derivative of this compound, where the 4-chloro group has been substituted with an aniline moiety, targeting the EGFR signaling pathway.

Caption: Potential inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its physicochemical properties and reactive chloro and bromo substituents make it an ideal scaffold for the synthesis of novel bioactive molecules. Further research into its biological activities and those of its derivatives is warranted to explore its full therapeutic potential.

References

- 1. PubChemLite - this compound (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. 760947-12-4 CAS MSDS (6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 6-Bromo-4-chloro-2-methylquinazoline, a key intermediate in the development of targeted therapeutics.

Core Chemical Information

CAS Number: 351426-04-5

Molecular Formula: C₉H₆BrClN₂

Molecular Weight: 257.51 g/mol

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 120 - 130 °C | [1] |

| Boiling Point | Not readily available | |

| Solubility | Not readily available | |

| Appearance | White to off-white solid powder | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by a chlorination step.

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

This intermediate is prepared by the condensation of 5-bromoanthranilic acid with acetic anhydride.[3]

Experimental Protocol:

-

A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 6-bromo-2-methyl-3,1-benzoxazin-4-one, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is then converted to the corresponding quinazolinone.

Experimental Protocol:

-

Equimolar amounts of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a suitable amine (e.g., substituted anilines in glacial acetic acid) are refluxed for several hours.[3]

-

The reaction mixture is then cooled and poured onto crushed ice with stirring.

-

The resulting solid, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, is collected by filtration, washed with water, and dried. For the synthesis of the direct precursor to the target molecule, a simpler nitrogen source can be used.

Step 3: Chlorination to this compound

The final step involves the chlorination of the quinazolinone at the 4-position. This is a common transformation for quinazolinones and is typically achieved using phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol:

-

6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃).

-

A catalytic amount of a tertiary amine (e.g., N,N-dimethylformamide or diisopropylethylamine) can be added to facilitate the reaction.[5]

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonia).

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow:

Biological Significance and Role in Drug Development

This compound is a crucial building block in the synthesis of a class of compounds known as quinazoline derivatives, which have shown significant promise as kinase inhibitors. The chloro-substituent at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the facile introduction of various amine-containing moieties. This has been extensively utilized in the development of targeted cancer therapies.

Specifically, this compound serves as a key intermediate for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression related to cell growth, proliferation, and survival.

VEGFR Signaling Pathway

The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), primarily VEGFR2, on endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of potent kinase inhibitors targeting key signaling pathways in cancer underscores its importance in medicinal chemistry and drug discovery. The synthetic routes are well-established, and its reactivity at the 4-position provides a convenient handle for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties and synthesis is essential for researchers working towards the development of novel targeted therapies.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes, key starting materials, and experimental considerations for the preparation of 6-bromo-4-chloro-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. The document details the necessary chemical transformations, presents quantitative data from analogous syntheses, and visualizes the synthetic pathway and a general experimental workflow.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In particular, halogenated quinazolines, such as this compound, serve as crucial intermediates in the synthesis of targeted therapies, often acting as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.[2] This guide focuses on the common starting materials and synthetic methodology for obtaining this compound.

Primary Synthetic Pathway

The most prevalent and practical synthesis of this compound commences with 2-amino-5-bromobenzoic acid. The overall transformation can be conceptualized in three main stages:

-

Acetylation of the starting material, 2-amino-5-bromobenzoic acid.

-

Cyclization to form the core quinazolinone ring structure, 6-bromo-2-methylquinazolin-4(3H)-one.

-

Chlorination of the quinazolinone to yield the final product.

The following diagram illustrates this synthetic pathway:

Starting Materials and Intermediates

The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The primary precursor is 2-amino-5-bromobenzoic acid, which can be synthesized or procured commercially.

Synthesis of 2-Amino-5-bromobenzoic Acid

2-Amino-5-bromobenzoic acid is typically prepared via the bromination of o-aminobenzoic acid (anthranilic acid).[3]

Table 1: Synthesis of 2-Amino-5-bromobenzoic Acid

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield | Reference |

| Sodium 2-aminobenzoate | Bromine | Glacial Acetic Acid | 15 °C, 1 hour | 2-Amino-5-bromobenzoic acid | Not specified | [3] |

| o-Aminobenzoic acid | Bromine | Glacial Acetic Acid | Not specified | 2-Amino-5-bromobenzoic acid | 96% | [3] |

Key Intermediates

The synthesis proceeds through several key intermediates:

-

2-Acetamido-5-bromobenzoic Acid: Formed by the acetylation of 2-amino-5-bromobenzoic acid.

-

6-Bromo-2-methyl-3,1-benzoxazin-4-one: A cyclic intermediate formed from 2-acetamido-5-bromobenzoic acid.

-

6-Bromo-2-methylquinazolin-4(3H)-one: The direct precursor to the final product, formed by the reaction of the benzoxazinone with an ammonia source.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on established procedures for similar quinazolinone syntheses.

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

This step involves the reaction of 2-amino-5-bromobenzoic acid with acetic anhydride.

-

Procedure: A mixture of 2-amino-5-bromobenzoic acid and an excess of acetic anhydride is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is allowed to cool. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., water or a non-polar organic solvent) to remove excess acetic anhydride and acetic acid, and then dried. This yields 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1]

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is then converted to the quinazolinone.

-

Procedure: 6-Bromo-2-methyl-3,1-benzoxazin-4-one is refluxed with a source of ammonia, such as ammonium acetate or aqueous ammonia, in a suitable solvent like glacial acetic acid. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a solvent such as ethanol.[1]

Step 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone.

-

Procedure: 6-Bromo-2-methylquinazolin-4(3H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The pH of the resulting solution is adjusted to neutral or slightly basic with a saturated sodium bicarbonate or sodium carbonate solution. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.[4][5]

Table 2: Quantitative Data for Analogous Chlorination Reactions

| Starting Material | Chlorinating Agent | Solvent | Conditions | Product | Yield | Reference |

| 6-Bromoquinolin-4-ol | POCl₃ / DMF (cat.) | None | Reflux, 3 hours | 6-Bromo-4-chloroquinoline | 81% | [4] |

| 6-Bromoquinolin-4-ol | POCl₃ | None | Reflux, 6 hours | 6-Bromo-4-chloroquinoline | 98.5% | [5] |

| 6-Bromo-4-hydroxyquinoline | PCl₃ / DMF (cat.) | None | Reflux, 6 hours | 6-Bromo-4-chloroquinoline | 84% | [5] |

Experimental Workflow and Characterization

A typical experimental workflow in a research and development setting for the synthesis and characterization of a target compound like this compound is outlined below.

Relevance in Drug Discovery: EGFR Signaling Pathway

Quinazoline derivatives are frequently investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of a ligand, such as EGF, to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. This compound can serve as a scaffold for developing molecules that block this pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for specific reaction conditions and safety precautions. The versatility of the quinazoline core continues to make it a valuable scaffold in the development of novel therapeutic agents.

References

Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Bromo-4-chloro-2-methylquinazoline. The information presented herein is crucial for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.13 | d | 2.0 | H-5 |

| 7.91 | dd | 8.8, 2.0 | H-7 |

| 7.69 | d | 8.8 | H-8 |

| 2.80 | s | - | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.8 | C-2 |

| 159.9 | C-4 |

| 150.9 | C-8a |

| 139.2 | C-7 |

| 130.4 | C-5 |

| 128.8 | C-8 |

| 123.6 | C-6 |

| 121.1 | C-4a |

| 22.8 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₆BrClN₂)

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.9476 |

| [M+Na]⁺ | 278.9295 |

Infrared (IR) Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (General for ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

-

Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (General for FTIR-ATR):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

6-Bromo-4-chloro-2-methylquinazoline chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Bromo-4-chloro-2-methylquinazoline, a halogenated quinazoline derivative of interest to researchers and professionals in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound featuring a quinazoline core. The quinazoline scaffold is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. In this specific molecule, the benzene ring is substituted with a bromine atom at position 6, and the pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 2.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes key identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂ | [1][2] |

| Molecular Weight | 257.51 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | [1] |

| Monoisotopic Mass | 255.94029 Da | [3] |

| Predicted XlogP | 3.6 | [3] |

| CAS Number | 351426-04-5 | [2] |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-5-bromobenzoic acid.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]

Biological Activity of Novel 6-Bromo-4-chloro-2-methylquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the potential biological activities of novel derivatives of 6-Bromo-4-chloro-2-methylquinazoline. While specific data for this exact scaffold is emerging, this document consolidates available information on structurally related quinazoline analogs to provide a predictive framework for its anticancer and antimicrobial potential. The core structure, this compound, serves as a key intermediate for the synthesis of various bioactive molecules, with the reactive chloro group at the 4-position allowing for diverse substitutions to modulate pharmacological activity.[1]

Anticipated Biological Activities

Derivatives of the quinazoline scaffold are well-documented for their significant biological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position is anticipated to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

The 4-anilinoquinazoline scaffold is a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key player in cell proliferation and survival, and its overactivation is a hallmark of many cancers. It is hypothesized that this compound derivatives, particularly those with anilino-substitutions at the 4-position, will exhibit anticancer activity through the inhibition of the EGFR signaling pathway. These compounds are believed to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2]

The following table summarizes the in vitro anticancer activity of 6-bromo-4-anilinoquinazoline analogs with substitutions at the 2-position other than methyl. This data provides a baseline for the expected potency of novel 2-methyl derivatives.

| Compound ID | 2-Position Substitution | 4-Anilino Substitution | Cell Line | IC50 (µM) |

| Series 1 | ||||

| 3a | H | 4-Fluoroanilino | MCF-7 | > 10 |

| 3a | H | 4-Fluoroanilino | HeLa | > 10 |

| 3c | H | 4-Chloroanilino | MCF-7 | > 10 |

| 3c | H | 4-Chloroanilino | HeLa | > 10 |

| 3e | H | 4-Bromoanilino | MCF-7 | > 10 |

| 3e | H | 4-Bromoanilino | HeLa | > 10 |

| Series 2 | ||||

| 5a | 4-Chlorophenyl | 4-Fluoroanilino | MCF-7 | 0.8 |

| 5a | 4-Chlorophenyl | 4-Fluoroanilino | HeLa | 1.2 |

| 5c | 4-Chlorophenyl | 4-Chloroanilino | MCF-7 | 0.5 |

| 5c | 4-Chlorophenyl | 4-Chloroanilino | HeLa | 0.9 |

| 5e | 4-Chlorophenyl | 4-Bromoanilino | MCF-7 | 0.3 |

| 5e | 4-Chlorophenyl | 4-Bromoanilino | HeLa | 0.6 |

Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[3]

Antimicrobial Activity

Quinazoline derivatives have also demonstrated promising antimicrobial properties. The biological activity is often attributed to the planar heterocyclic ring system which can intercalate with the DNA of microorganisms or inhibit essential enzymes. The substitution pattern on the quinazoline ring significantly influences the antimicrobial spectrum and potency.

The following table presents the antimicrobial activity, measured as the zone of inhibition, for synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. This provides an indication of the potential antibacterial efficacy of novel this compound derivatives.

| Microorganism | Zone of Inhibition (mm) |

| Staphylococcus aureus | 16 |

| Bacillus species | 14 |

| Aspergillus species | 12 |

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 13 |

| Klebsiella pneumoniae | 11 |

| Candida albicans | No Activity |

Data represents the activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[4]

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is adapted from the synthesis of 6-bromo-4-chloro-2-phenylquinazoline.[5]

-

Step 1: Synthesis of 2-Amino-5-bromobenzamide. To a solution of anthranilamide in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 30 minutes. The product, 2-amino-5-bromobenzamide, can be isolated by filtration and washing with cold acetonitrile.

-

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one. A mixture of 2-amino-5-bromobenzamide and an acetylating agent (e.g., acetic anhydride or acetyl chloride) is heated under reflux in a suitable solvent like glacial acetic acid. Upon cooling, the product precipitates and can be collected by filtration.

-

Step 3: Chlorination to this compound. The 6-Bromo-2-methylquinazolin-4(3H)-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and carbon tetrachloride. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent and purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Screening (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) in sterile saline or broth.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a specific concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Proposed Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

EGFR Signaling Pathway Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway by a hypothetical derivative.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for the biological evaluation of novel quinazoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 6-Bromo-4-chloro-2-methylquinazoline Analogs: A Technical Guide for Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutic agents, particularly in oncology. Its versatile structure allows for substitutions at various positions, leading to a wide range of biological activities. The 6-bromo-4-chloro-2-methylquinazoline core, in particular, represents a key starting point for the development of potent kinase inhibitors. The bromine atom at the 6-position can enhance binding affinity and modulate pharmacokinetic properties, while the reactive chloro group at the 4-position provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the discovery and development of analogs based on this core, focusing on their synthesis, biological evaluation, and mechanism of action, with a primary emphasis on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Synthesis and Derivatization

The synthetic route to 6-bromo-4-anilino-2-methylquinazoline analogs typically involves a multi-step process, beginning with the construction of the quinazolinone core, followed by chlorination and subsequent nucleophilic substitution.

Synthesis of the 6-Bromo-2-methylquinazolin-4(3H)-one Intermediate

The foundational step is the synthesis of the 6-bromo-2-methylquinazolin-4(3H)-one intermediate. This is commonly achieved through the reaction of 5-bromoanthranilic acid with acetic anhydride, which first forms an N-acyl derivative that subsequently cyclizes to the more stable 6-bromo-2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine, often ammonia or a primary amine, to yield the desired quinazolinone.

Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

-

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one: A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.

-

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one: The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is suspended in a suitable solvent, such as ethanol or isopropanol. An excess of an ammonium salt (e.g., ammonium acetate) or aqueous ammonia is added, and the mixture is heated at reflux for 4-6 hours. After cooling, the precipitated product is collected by filtration, washed with water and a cold organic solvent, and dried to yield the 6-bromo-2-methylquinazolin-4(3H)-one.

Chlorination of the Quinazolinone Core

To activate the 4-position for nucleophilic substitution, the quinazolinone is converted to the corresponding 4-chloroquinazoline. This is a critical step to enable the introduction of various side chains.

Experimental Protocol: Synthesis of this compound

-

The 6-bromo-2-methylquinazolin-4(3H)-one is suspended in a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is heated at reflux for 4-8 hours.

-

After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The pH of the aqueous solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the this compound.

Synthesis of 4-Substituted Analogs

The final step in generating a library of analogs is the nucleophilic aromatic substitution of the 4-chloro group with various nucleophiles, most commonly substituted anilines, to produce the target 4-anilinoquinazoline derivatives.

Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-2-methyl-4-(substituted-anilino)quinazolines

-

To a solution of this compound in a suitable solvent (e.g., isopropanol, n-butanol, or acetonitrile), an equimolar amount of the desired substituted aniline is added.

-

A base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is heated at reflux for 6-12 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.

Synthesis Workflow

Biological Activity and Data Presentation

Table 1: Antiproliferative Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Analogs

| Compound ID | R Group (at 2-thio position) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. SW480 (Colon Cancer) |

| 1a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 1b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |

| 1c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |

| 1d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |

| Erlotinib | Reference Drug | - | - |

Data is illustrative and based on analogs with a different 2-substituent.

Table 2: Antiproliferative Activity of a 6-Bromo-2-morpholinyl-4-anilinoquinazoline Analog

| Compound | Cell Line (Leukemia) | IC₅₀ (µM) |

| BMAQ | L1210 | 1.5 |

| HL-60 | 2.0 | |

| U-937 | 2.5 |

BMAQ: 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline

Mechanism of Action: EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. Quinazoline derivatives are well-established as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. By occupying this site, they prevent the phosphorylation of EGFR and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade of signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.

EGFR Signaling Pathway and Inhibition by Quinazoline Analogs

Experimental Protocols for Biological Evaluation

A systematic evaluation of novel this compound analogs requires a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Assays

4.1.1. EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

-

Materials: Recombinant human EGFR kinase, poly(Glu, Tyr) substrate, ATP, kinase reaction buffer, test compounds in DMSO, ADP-Glo™ Kinase Assay Kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the EGFR enzyme and substrate mixture to each well and incubate for 30-60 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP and incubate for 40-60 minutes at 30°C.

-

Terminate the reaction by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Calculate IC₅₀ values by plotting percent inhibition against the logarithm of the compound concentration.

-

4.1.2. Cell Proliferation Assay (MTT Assay)

This cell-based assay determines the cytotoxic effect of the compounds on cancer cell lines.

-

Materials: EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975), cell culture medium, test compounds in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

-

In Vivo Assays

4.2.1. Xenograft Tumor Model

This animal model is used to evaluate the in vivo efficacy of lead compounds.

-

Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., A549).

-

Procedure:

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

The test compound is administered daily (or as per the determined pharmacokinetic profile) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for EGFR phosphorylation).

-

The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy.

-

Drug Development Workflow

The development of novel this compound analogs follows a structured workflow from initial design to preclinical evaluation.

Drug Development Workflow

Conclusion

The this compound scaffold remains a highly attractive starting point for the development of novel kinase inhibitors, particularly those targeting EGFR. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for SAR studies. While publicly available data on the anticancer activity of a comprehensive series of 2-methyl analogs is limited, the strong performance of structurally related 6-bromoquinazolines suggests significant potential. Future work should focus on the systematic synthesis and biological evaluation of 4-substituted-anilino and other 4-substituted analogs of the 6-bromo-2-methylquinazoline core to fully elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.

Methodological & Application

Application Notes: Suzuki Coupling of 6-Bromo-4-chloro-2-methylquinazoline

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The targeted functionalization of this heterocyclic system is crucial for the development of novel therapeutics. 6-Bromo-4-chloro-2-methylquinazoline is a key intermediate that allows for selective derivatization at two distinct positions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, making it invaluable for modifying such intermediates.[1][2][3] This document provides detailed protocols for the selective Suzuki coupling reaction at the C6-bromo position of this compound.

Principle and Selectivity: C6-Br vs. C4-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[4] This inherent difference in reactivity is the cornerstone for selective functionalization of dihalogenated substrates. For this compound, the carbon-bromine (C-Br) bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C4 position.[4] By carefully controlling reaction conditions, it is possible to achieve highly selective coupling of an aryl or heteroaryl group at the C6 position, leaving the C4-chloro group intact for subsequent transformations, such as N-arylation or other coupling reactions.[4][5]

Caption: General scheme of the selective Suzuki coupling at the C6 position.

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki coupling of a structurally similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids.[4] These data are compiled based on typical outcomes for such substrates under optimized conditions and serve as an illustrative guide for the expected efficiency of the reaction with this compound.

| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 4-Chloro-2-methyl-6-phenylquinazoline | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-2-methylquinazoline | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)-2-methylquinazoline | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-2-methyl-6-(4-(trifluoromethyl)phenyl)quinazoline | 75-88 |

| 5 | Thiophene-2-boronic acid | 4-Chloro-2-methyl-6-(thiophen-2-yl)quinazoline | 70-85 |

Detailed Experimental Protocol

This protocol describes a general method for the palladium-catalyzed selective Suzuki coupling at the C6-position of this compound with an arylboronic acid.

Materials and Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Ethyl acetate, water, brine for work-up

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[4]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[4]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration of the quinazoline substrate should be approximately 0.1 M.[4]

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[4][6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude residue by silica gel column chromatography to afford the desired 6-aryl-4-chloro-2-methylquinazoline product.

Caption: Experimental workflow for the selective Suzuki coupling reaction.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This step is rate-limiting and occurs preferentially at the more reactive C-Br bond.[7]

-

Transmetalation: The organoboron species (arylboronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[7][8]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-2-methylquinazoline. The presence of two distinct halogen substituents, a bromine atom at the 6-position and a chlorine atom at the 4-position, allows for regioselective functionalization. Capitalizing on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (C-Br bonds being more reactive than C-Cl bonds), this protocol focuses on the selective amination at the C-6 position. These methodologies are crucial for the synthesis of novel quinazoline derivatives, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials due to its tolerance of a wide range of functional groups.[2] Quinazoline derivatives are of particular interest as they form the core structure of many biologically active compounds. The ability to selectively introduce an amino group at a specific position on the quinazoline ring is a key step in the synthesis of diverse compound libraries for drug discovery.

The substrate, this compound, offers two potential sites for amination. Generally, the order of reactivity for aryl halides in the Buchwald-Hartwig amination is I > Br > OTf > Cl.[3] This differential reactivity allows for the selective amination of the more reactive C-Br bond in the presence of the less reactive C-Cl bond. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high selectivity and yield.[4]

Key Reaction Parameters

The success of a selective Buchwald-Hartwig amination of this compound is dependent on several critical parameters, which are summarized in the table below. The provided data is a representative summary based on typical conditions for similar substrates.

| Parameter | Common Reagents/Conditions | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts.[4] |

| Ligand | Xantphos, BINAP, DavePhos, XPhos | Bulky, electron-rich phosphine ligands are preferred to facilitate both oxidative addition and reductive elimination.[4][5] |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically employed to deprotonate the amine and facilitate the catalytic cycle.[4] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent catalyst deactivation and side reactions.[4] |

| Temperature | 80-120 °C | The reaction temperature is crucial for driving the reaction to completion and can influence selectivity.[4] |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.[4] |

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram.

Caption: A schematic overview of the key steps involved in the Buchwald-Hartwig amination protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective amination of this compound at the 6-position with a generic primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-4-chloro-2-methylquinazoline derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below.

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or properly stored reagents. |

| Insufficiently strong base | Consider using a stronger base such as K₃PO₄ or Cs₂CO₃, or a different base/solvent combination. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Formation of Side Products | Hydrodehalogenation | Ensure the reaction is performed under strictly anhydrous conditions. |

| Reaction at the C-4 position | Lower the reaction temperature or screen different ligand/catalyst systems to improve selectivity. | |

| Difficult Purification | Co-elution of product and ligand | Use a ligand that is more easily separated or consider a different purification technique. |

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the selective synthesis of 6-amino-4-chloro-2-methylquinazoline derivatives. Careful selection of the palladium precatalyst, ligand, base, and solvent is paramount to achieving high yields and selectivity. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis of novel and diverse quinazoline-based compounds.

References

Synthesis of 4-aminoquinazoline derivatives from 6-Bromo-4-chloro-2-methylquinazoline

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-aminoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. Starting from the readily available precursor, 6-Bromo-4-chloro-2-methylquinazoline, this protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce a diverse range of amino functionalities at the C4 position. This application note includes detailed experimental procedures, a summary of reaction conditions with various amines, and a discussion of the biological relevance of these compounds, specifically their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities. Among these, the 4-aminoquinazoline scaffold is a privileged structure in drug discovery, forming the core of several approved anti-cancer drugs like gefitinib and erlotinib.[1][2][3] These molecules typically exert their therapeutic effect by inhibiting key signaling proteins, such as EGFR, which are often dysregulated in various cancers.[3][4] The synthesis of a library of 4-aminoquinazoline analogs is a critical step in the structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The general and most common method for the synthesis of 4-aminoquinazolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with a suitable amine.[1][5] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack, facilitating the displacement of the chloro group. This reaction is versatile and allows for the introduction of a wide array of primary and secondary amines, including anilines, aliphatic amines, and heterocyclic amines.

This document outlines a detailed protocol for the synthesis of 4-amino-6-bromo-2-methylquinazoline derivatives from this compound.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-6-bromo-2-methylquinazoline derivatives. The data is compiled from literature reports on analogous quinazoline systems and serves as a guide for reaction optimization.[1]

| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Isopropanol | - | Reflux | 5 | ~90% |

| 2 | 3-Chloroaniline | THF/H₂O (1:1) | - | 120 (Microwave) | 0.5 | 92% |

| 3 | 4-Fluoroaniline | THF/H₂O (1:1) | - | 120 (Microwave) | 0.5 | 95% |

| 4 | 4-Methoxyaniline | THF/H₂O (1:1) | - | 120 (Microwave) | 0.5 | 96% |

| 5 | N-Methylaniline | Dioxane | DIPEA | 80 | 12 | 70-85% |

| 6 | Benzylamine | Isopropanol | - | Reflux | 3 | ~85% |

| 7 | Morpholine | Ethanol | K₂CO₃ | Reflux | 6 | ~80% |

| 8 | Piperidine | Ethanol | - | Reflux | 4 | ~88% |

Yields are based on analogous reactions and may vary for the specific substrate.

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-6-bromo-2-methylquinazoline Derivatives

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile under conventional heating.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Solvent (e.g., Isopropanol, Ethanol, Dioxane)

-

Base (e.g., Diisopropylethylamine (DIPEA), K₂CO₃) (if required)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for work-up and purification

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add the desired amine nucleophile (1.1 - 1.5 eq).

-

Add the appropriate solvent to dissolve the reactants.

-

If required, add a base (1.5 - 2.0 eq). The necessity of a base depends on the pKa of the amine and the reaction conditions. For aniline derivatives, the reaction often proceeds without an external base, while for hydrochloride salts of amines or less nucleophilic amines, a base is typically required.

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Microwave-Assisted Synthesis Protocol

Microwave irradiation can significantly reduce reaction times.

Materials:

-

As listed in the general protocol

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq) and the amine (1.2 - 1.5 eq).

-

Add the appropriate solvent (e.g., THF/H₂O, DMF).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Isolate and purify the product as described in the general protocol.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of 4-aminoquinazoline derivatives.

EGFR Signaling Pathway and Inhibition

The synthesized 4-aminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline derivatives.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 6-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase synthesis of a diverse library of 4-amino-6-substituted-2-methylquinazoline derivatives, utilizing 6-Bromo-4-chloro-2-methylquinazoline as a key building block. This approach is particularly valuable for the rapid generation of novel compounds for screening in drug discovery programs, especially for targets such as protein kinases.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The methodology outlined below leverages the advantages of solid-phase synthesis, including simplified purification and the potential for automation, to explore the chemical space around this important core.

Overview of the Solid-Phase Synthetic Strategy

The solid-phase synthesis strategy commences with the immobilization of a primary amine onto a Rink Amide resin. The resin-bound amine then undergoes a nucleophilic aromatic substitution (SNAr) reaction with this compound to form a resin-bound 4-aminoquinazoline intermediate. Subsequent diversification at the 6-bromo position can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Finally, the desired products are cleaved from the solid support to yield a library of 4-amino-6-substituted-2-methylquinazolines with a C-terminal amide functionality.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Bromo-4-chloro-2-methylquinazoline using preparative High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers in medicinal chemistry and drug development requiring high-purity samples of this quinazoline derivative for subsequent applications.

Introduction